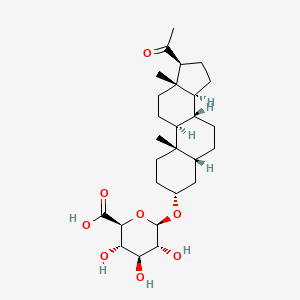

Pregnanolone 3-b-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregnanolone3-beta-D-Glucuronide is a neurosteroid that is derived from pregnanolone. It is a naturally occurring compound in the human body, primarily involved in the modulation of the central nervous system. This compound is known for its role in various physiological processes, including stress response, mood regulation, and neuroprotection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanolone3-beta-D-Glucuronide typically involves the glucuronidation of pregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions generally include the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase.

Industrial Production Methods

Industrial production of Pregnanolone3-beta-D-Glucuronide involves large-scale enzymatic glucuronidation. The process is optimized to ensure high yield and purity of the final product. This typically involves the use of bioreactors where the enzyme and substrates are continuously supplied, and the product is continuously extracted.

化学反応の分析

Types of Reactions

Pregnanolone3-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pregnanolone3-beta-D-Glucuronide can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

科学的研究の応用

Pregnanolone3-beta-D-Glucuronide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in neuroprotection and modulation of the central nervous system.

Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Industry: Utilized in the development of neurosteroid-based pharmaceuticals and diagnostic tools.

作用機序

Pregnanolone3-beta-D-Glucuronide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The compound also interacts with other neurotransmitter systems, contributing to its overall neuroprotective and mood-regulating properties.

類似化合物との比較

Similar Compounds

Allopregnanolone: Another neurosteroid with similar properties but differs in its structure and potency.

Epipregnanolone: A stereoisomer of pregnanolone with distinct pharmacological effects.

Hydroxydione: A synthetic derivative with anesthetic properties.

Isopregnanolone: Another stereoisomer with unique biological activities.

Renanolone: A related compound with similar neurosteroid effects.

Uniqueness

Pregnanolone3-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert more potent and prolonged effects compared to its non-glucuronidated counterparts.

生物活性

Pregnanolone 3-β-D-glucuronide (Pregnanolone 3-G) is a significant metabolite of pregnanolone, a neuroactive steroid derived from progesterone. This compound is formed primarily in the liver through the enzymatic action of UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of glucuronic acid to pregnanolone. This process enhances the solubility and bioavailability of the compound, making it easier for excretion via urine .

- Molecular Formula : C₂₇H₄₂O₈

- Molecular Weight : Approximately 494.62 g/mol

The synthesis of Pregnanolone 3-G involves several enzymatic reactions starting from progesterone, with key enzymes including 5β-reductase and 3α-hydroxysteroid dehydrogenase leading to the production of pregnanolone, which is subsequently glucuronidated .

Biological Activities

Pregnanolone 3-G exhibits a range of biological activities that are closely related to its parent compound, pregnanolone. These activities include:

- Modulation of GABA_A Receptors : Pregnanolone 3-G acts as a positive allosteric modulator of GABA_A receptors, contributing to anxiolytic and sedative effects .

- Neuroprotection : The compound has been implicated in neuroprotective mechanisms, potentially influencing mood and cognitive functions .

- Interaction with Other Receptors : Research indicates that Pregnanolone 3-G may interact with various receptors and enzymes, influencing metabolic pathways and physiological responses .

Pharmacokinetics

The glucuronidation process significantly enhances the pharmacokinetic properties of Pregnanolone 3-G. This modification increases its solubility, allowing for more efficient renal excretion and potentially altering its bioavailability compared to unconjugated pregnanolone .

Comparative Analysis with Related Compounds

The following table highlights the structural and functional similarities between Pregnanolone 3-G and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pregnenolone | C₂₁H₃₂O₂ | Precursor to all steroid hormones; involved in steroidogenesis. |

| Allopregnanolone | C₂₁H₃₂O₃ | Neuroactive steroid; enhances GABA_A receptor activity. |

| Pregnanediol | C₂₁H₃₂O₂ | Major urinary metabolite of progesterone; less active than pregnanolone. |

| Estradiol Glucuronide | C₁₈H₂₄O₆ | Estrogen metabolite; primarily involved in female reproductive health. |

Pregnanolone 3-G's unique aspect lies in its dual role as both a metabolite and a neuroactive steroid, providing insights into hormonal regulation and neurophysiology that are not fully captured by its analogs .

Case Studies and Research Findings

- Neuroactive Steroid Effects : A study demonstrated that neuroactive steroids like pregnanolone can significantly influence mood disorders by modulating GABAergic transmission, suggesting potential therapeutic applications for Pregnanolone 3-G in psychiatric conditions .

- Metabolomic Profiles : Recent research has highlighted associations between metabolites related to progesterone biosynthesis, including Pregnanolone 3-G, and sleep-disordered breathing (SDB). These findings suggest that alterations in steroid metabolism may play a role in SDB pathophysiology .

- Impact on UGT Activity : Another study investigated how pregnanediol (a precursor) affects UGT enzyme activity, particularly UGT1A1, which is crucial for bilirubin metabolism. The results indicated that variations in steroid metabolism could influence bilirubin glucuronidation efficiency, implicating pregnanediol derivatives like Pregnanolone 3-G in metabolic disorders .

特性

分子式 |

C27H42O8 |

|---|---|

分子量 |

494.6 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23+,25-,26+,27-/m1/s1 |

InChIキー |

MTPPQBWTGIHMPB-IAIFGNTJSA-N |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

正規SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。